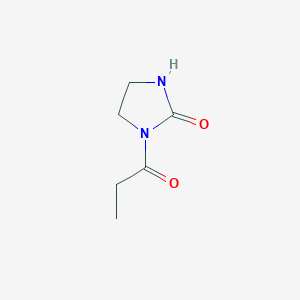![molecular formula C14H17NO4 B14622973 N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine CAS No. 57282-35-6](/img/structure/B14622973.png)
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopropylmethoxycarbonyl group attached to the nitrogen atom of L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine followed by the introduction of the cyclopropylmethoxycarbonyl group. One common method involves the use of cyclopropylmethoxycarbonyl chloride as the protecting agent. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein modification and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets. The cyclopropylmethoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group of L-phenylalanine. This allows for selective reactions at other sites on the molecule. The compound may also interact with enzymes or receptors, modulating their activity through competitive inhibition or other mechanisms .
Comparison with Similar Compounds
N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine can be compared with other amino acid derivatives such as N-benzyloxycarbonyl-L-phenylalanine and N-tert-butoxycarbonyl-L-phenylalanine. These compounds share similar structural features but differ in the nature of the protecting group. The cyclopropylmethoxycarbonyl group provides unique steric and electronic properties that can influence the reactivity and selectivity of the compound in various reactions .
List of Similar Compounds
- N-benzyloxycarbonyl-L-phenylalanine
- N-tert-butoxycarbonyl-L-phenylalanine
- N-fluorenylmethoxycarbonyl-L-phenylalanine
Properties
CAS No. |
57282-35-6 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S)-2-(cyclopropylmethoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12(8-10-4-2-1-3-5-10)15-14(18)19-9-11-6-7-11/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI Key |
SHYMNFXYBBRGOR-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC1COC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC1COC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



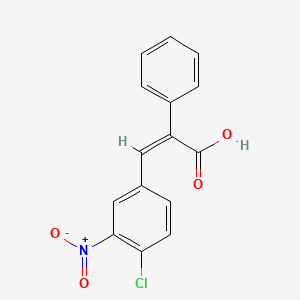
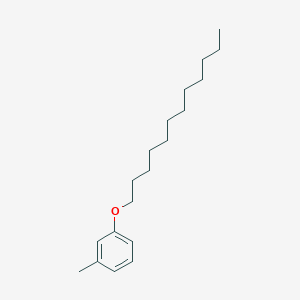
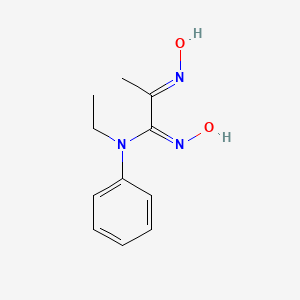
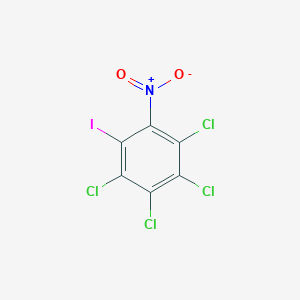

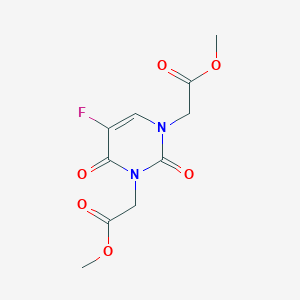
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
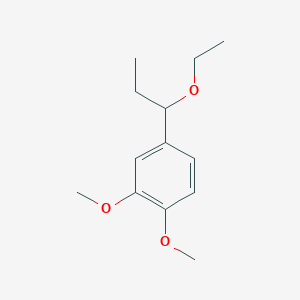
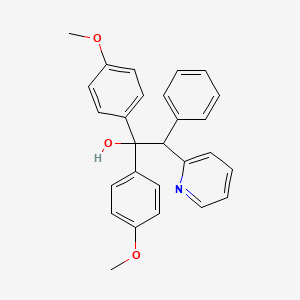
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
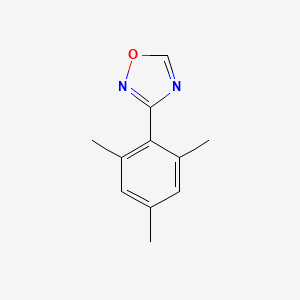
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
